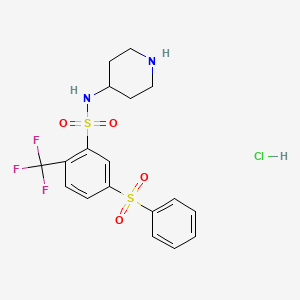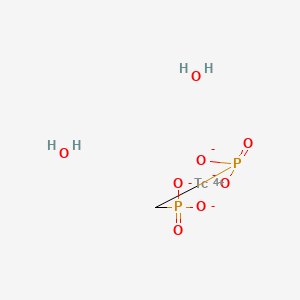
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate is a complex chemical compound that includes technetium, a transition metal often used in radiopharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate typically involves the reaction of technetium with phosphonatomethyl compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound. The process may involve multiple steps, including the initial formation of intermediate complexes, followed by purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine, resulting in lower oxidation state technetium complexes.
Substitution: The compound can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of technetium(VII) complexes, while reduction may yield technetium(III) or technetium(II) species.
Wissenschaftliche Forschungsanwendungen
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the development of new technetium-based complexes.
Biology: The compound is explored for its potential use in radiolabeling biomolecules for imaging and diagnostic purposes.
Medicine: It has applications in nuclear medicine, particularly in the development of radiopharmaceuticals for diagnostic imaging.
Industry: The compound is used in various industrial processes, including catalysis and materials science.
Wirkmechanismus
The mechanism of action of dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate involves its interaction with molecular targets through coordination bonds. The technetium center can form stable complexes with various ligands, influencing the compound’s reactivity and stability. The pathways involved include ligand exchange, redox reactions, and coordination to specific biomolecules in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(3+)
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(5+)
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(6+)
Uniqueness
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
121524-79-6 |
|---|---|
Molekularformel |
CH6O8P2Tc |
Molekulargewicht |
304.91 g/mol |
IUPAC-Name |
dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium(4+);dihydrate |
InChI |
InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/q;;;+4/p-4 |
InChI-Schlüssel |
IUPNVOAUFBLQME-UHFFFAOYSA-J |
Isomerische SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc] |
Kanonische SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)
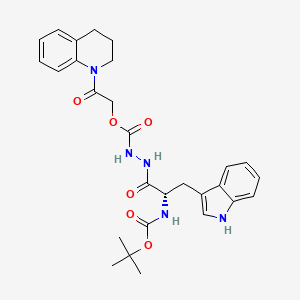
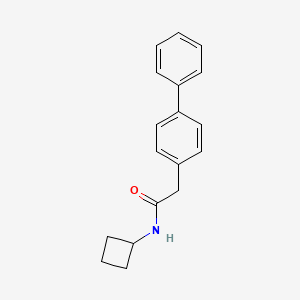
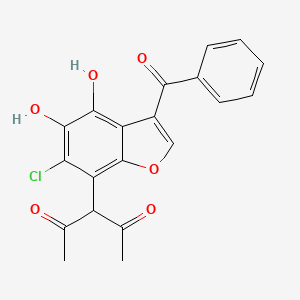
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)
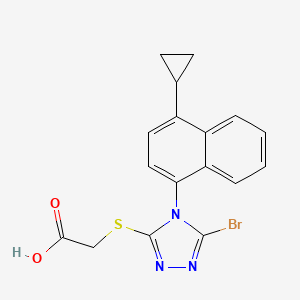
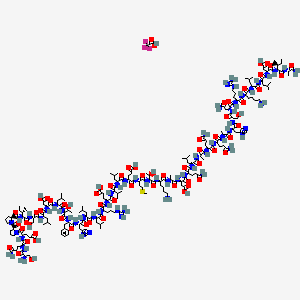
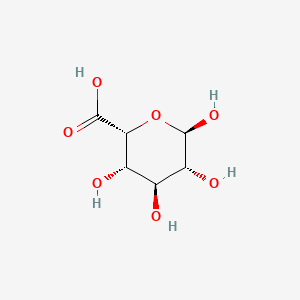
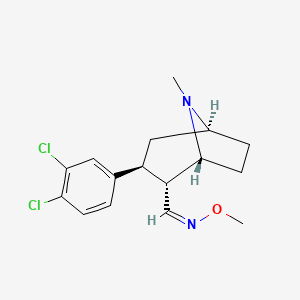
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)
![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B10764129.png)

